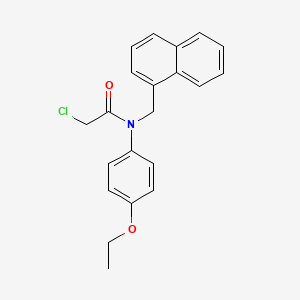
2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide
Overview
Description
2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20ClNO2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-N-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various pathogens.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxy-N-(1-naphthylmethyl)acetamide with chloroacetyl chloride. The process can be summarized as follows:
- Dissolve 4-ethoxy-N-(1-naphthylmethyl)acetamide in dichloromethane.
- Add a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
- Slowly add chloroacetyl chloride while maintaining a temperature of 0-5°C.
- Stir the mixture for several hours at room temperature.
- Wash the reaction mixture with water and separate the organic layer.
- Purify the product via recrystallization or column chromatography.
Antimicrobial Properties
Research has demonstrated that derivatives of chloroacetamides, including this compound, exhibit significant antimicrobial activity. A study conducted by Katke et al. (2011) evaluated various synthesized chloroacetamides against several bacterial strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated notable antibacterial effects, particularly against gram-positive and gram-negative bacteria.
| Compound Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
These findings suggest that modifications to the acetamide structure can enhance biological activity.
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its structural features:
- Chloro Group: Acts as an electrophile, facilitating nucleophilic attacks by biological molecules.
- Naphthylmethyl Group: Enhances hydrophobic interactions, increasing binding affinity to target proteins.
These interactions suggest that the compound may modulate enzymatic pathways or receptor activities crucial for microbial survival and cancer cell growth.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Antimicrobial Screening: A study published in the International Journal of Pharma Sciences and Research highlighted the antimicrobial effects of synthesized chloroacetamides, providing a basis for further exploration into their therapeutic applications .
- Anticancer Studies: Research on related acetamide derivatives has shown promise in inhibiting tumor growth in vitro, suggesting that structural modifications can lead to enhanced anticancer properties.
Properties
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-(naphthalen-1-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-2-25-19-12-10-18(11-13-19)23(21(24)14-22)15-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBSBGIUYGLJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC3=CC=CC=C32)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















